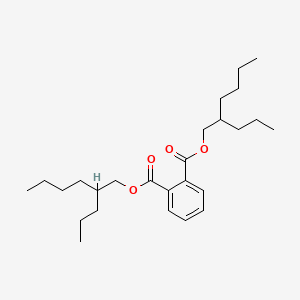

Bis(2-propylhexyl) phthalate

Description

Contextualization within Phthalate (B1215562) Ester Science

Phthalate esters, or phthalates, are diesters of phthalic acid and are primarily used as plasticizers to increase the flexibility, durability, and longevity of plastics, particularly polyvinyl chloride (PVC). specialchem.comwikipedia.org The properties of a phthalate plasticizer, including its volatility and migration from the plastic, are influenced by the length and branching of its alcohol side chains. wikipedia.org

In recent decades, scientific and regulatory scrutiny has focused on phthalates due to potential health concerns. specialchem.com This has led to a general shift in the market from low molecular weight (LMW) phthalates, such as bis(2-ethylhexyl) phthalate (DEHP), to high molecular weight (HMW) phthalates. wikipedia.orgamericanchemistry.com HMW phthalates, which include compounds with 7 or more carbon atoms in their backbone, are generally less volatile and have lower migration rates. americanchemistry.com Bis(2-propylhexyl) phthalate falls into this category of HMW phthalates. nih.gov

The general industrial synthesis of phthalate esters involves the esterification of phthalic anhydride (B1165640) with an appropriate alcohol. specialchem.comgoogle.com For instance, the production of bis(2-propylheptyl) phthalate (DPHP) involves reacting phthalic anhydride with 2-propylheptanol. A similar process would be expected for this compound, using 2-propylhexanol as the alcohol reactant.

Historical Trajectory and Contemporary Relevance in Chemical Research

The history of phthalate-based plasticizers dates back to the 1920s, with their large-scale commercial use in PVC beginning in the 1930s. wikipedia.orgnih.gov For many years, DEHP was the most widely used plasticizer. specialchem.com However, growing health concerns led to restrictions and the development of alternatives. specialchem.comwikipedia.org This drove the introduction and growth of HMW phthalates like diisononyl phthalate (DINP), diisodecyl phthalate (DIDP), and bis(2-propylheptyl) phthalate (DPHP). wikipedia.orgwikipedia.org

The specific historical trajectory of this compound is not well-documented in publicly available scientific literature. Its existence as a commercial chemical is confirmed by market research reports and chemical supplier listings. marketpublishers.comevitachem.com However, unlike DPHP and other HMW phthalates which have been the subject of numerous studies to assess their properties and biological effects, this compound has received very little specific attention in the scientific research community. marketpublishers.commade-in-china.comcymitquimica.com Its contemporary relevance in chemical research appears to be minimal, with a notable lack of dedicated studies on its applications, properties, or metabolic fate, placing it in contrast to other HMW phthalates that are actively being investigated. wikipedia.org

Chemical and Physical Properties of this compound

The following table summarizes the known computed properties of this compound.

| Property | Value | Source |

| IUPAC Name | bis(2-propylhexyl) benzene-1,2-dicarboxylate | nih.gov |

| CAS Number | 85851-84-9 | nih.gov |

| Molecular Formula | C26H42O4 | nih.gov |

| Molecular Weight | 418.6 g/mol | nih.gov |

This table is based on computed data from PubChem.

Structure

2D Structure

Properties

CAS No. |

85851-84-9 |

|---|---|

Molecular Formula |

C26H42O4 |

Molecular Weight |

418.6 g/mol |

IUPAC Name |

bis(2-propylhexyl) benzene-1,2-dicarboxylate |

InChI |

InChI=1S/C26H42O4/c1-5-9-15-21(13-7-3)19-29-25(27)23-17-11-12-18-24(23)26(28)30-20-22(14-8-4)16-10-6-2/h11-12,17-18,21-22H,5-10,13-16,19-20H2,1-4H3 |

InChI Key |

NQHKLPYJSBLNDH-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(CCC)COC(=O)C1=CC=CC=C1C(=O)OCC(CCC)CCCC |

Origin of Product |

United States |

Environmental Occurrence and Distribution Dynamics

Ubiquitous Presence in Environmental Compartments

As a result of its use in consumer and industrial products, Bis(2-propylhexyl) phthalate (B1215562) has been identified in aquatic, terrestrial, and atmospheric systems. Its environmental distribution is governed by its physicochemical properties, such as its low water solubility and high octanol-water partition coefficient, which influence its partitioning behavior.

Bis(2-propylhexyl) phthalate has been noted as a rapidly emerging compound in freshwater environments researchgate.net. Its presence in the water column is often transient due to its hydrophobic nature, which promotes rapid partitioning to suspended organic matter and subsequent deposition in sediments.

Experimental studies have demonstrated this behavior. In a mesocosm experiment simulating outdoor conditions, a rapid release of DPHP from Polyvinyl Chloride (PVC) into the surrounding water was observed, reaching a concentration of 12.3 µg/L within 24 hours researchgate.net. This study also tracked its accumulation in the sediment, where maximum levels of 4.12 µg/kg dry weight (dw) were reached after 56 days researchgate.net. Long-term environmental monitoring has confirmed its accumulation in river sediments, as detailed in the spatiotemporal trends section researchgate.net.

Table 1: DPHP Concentrations in a Mesocosm Experiment

| Compartment | Time | Concentration |

|---|---|---|

| Water | 24 hours | 12.3 µg/L |

This table illustrates the rapid release of DPHP into water and its subsequent accumulation in sediment in a controlled experimental setting. researchgate.net

While specific concentrations of this compound in terrestrial soils are not widely documented in publicly available literature, its use in outdoor applications suggests that soil is a potential sink. The primary sources for soil contamination include the degradation of plastic materials used in construction and agriculture, as well as atmospheric deposition. Further research is needed to quantify the extent of DPHP contamination in various soil types and land-use areas.

The presence of this compound has been investigated in airborne particulate matter. One study analyzing particles in Mexico City included DPHP in its analytical method for both PM₁₀ and PM₂.₅ fractions, indicating its relevance as an atmospheric contaminant researchgate.net. Phthalates can be emitted into the atmosphere through volatilization from plastic products and during the combustion of plastic-containing waste researchgate.net. Due to its relatively low vapor pressure compared to other semi-volatile organic compounds (SVOCs), DPHP is expected to associate with airborne particles, which can then be transported over distances and deposited into aquatic and terrestrial ecosystems aaqr.org.

Spatiotemporal Trends in Environmental Detection

Monitoring studies have revealed clear spatiotemporal trends in the detection of this compound, indicating a significant increase in its environmental concentration and human exposure over time.

A notable long-term study of suspended particulate matter in the Elbe River, Germany, documented a dramatic rise in DPHP concentrations in sediment. At the Prossen monitoring site, the concentration increased from 24 ng/g dw in 2005 to 1380 ng/g dw in 2017, marking a more than 50-fold increase over twelve years researchgate.net. This trend highlights the growing prevalence of DPHP in European river systems researchgate.net.

Table 2: Spatiotemporal Trend of DPHP in Elbe River Sediment (Prossen)

| Year | Concentration (ng/g dw) |

|---|---|

| 2005 | 24 |

This table shows the significant increase in DPHP concentration in suspended sediment samples from the Elbe River between 2005 and 2017. researchgate.net

This environmental trend is mirrored in human biomonitoring data. An analysis of 24-hour urine samples from the German Environmental Specimen Bank showed a distinct increase in the detection rates of DPHP metabolites. No metabolites were detected in samples from 1999, 2003, and 2006. However, detection rates rose to 3.3% in 2009 and further increased to 21.7% in 2012 nih.govresearchgate.net. The most abundant metabolite found was Mono-oxo-propylheptylphthalate (oxo-MPHP), with concentrations up to 0.96 µg/l nih.gov. These findings suggest that the general population's exposure to DPHP has been on the rise, corresponding with its increased use as a substitute plasticizer nih.govresearchgate.net.

Table 3: Detection Rate of DPHP Metabolites in Urine Samples (German Environmental Specimen Bank)

| Year(s) | Detection Rate |

|---|---|

| 1999, 2003, 2006 | 0% |

| 2009 | 3.3% |

This table demonstrates the increasing trend of human exposure to DPHP in Germany, as reflected by the detection of its metabolites in urine samples over time. nih.govresearchgate.net

Source Apportionment and Release Pathways

The primary pathway for the release of this compound into the environment is through its use as a plasticizer in polymeric materials.

This compound is primarily used as a plasticizer in PVC, particularly for high-temperature applications such as in cable wires and roofing membranes nih.gov. Phthalates are not chemically bound to the polymer matrix, which allows them to migrate, or leach, from the product into the surrounding environment over time oaepublish.com.

The rate of migration is influenced by various factors, including temperature, the type of contact medium (e.g., water, air, fatty substances), and physical stress on the material researchgate.netresearchgate.net. As a high molecular weight phthalate, DPHP has a lower volatility compared to some other plasticizers. This property can result in a higher gas-phase concentration near the surface of the emitting material, contributing to its release into indoor and outdoor air aaqr.org. Experimental data confirms that DPHP can be released rapidly from PVC into water under simulated environmental conditions researchgate.net. The widespread and growing use of DPHP as a replacement for other phthalates is a key driver of its increasing detection in the environment nih.govresearchgate.net.

Industrial Emissions and Waste Disposal Contributions

The industrial production and use of this compound, also known as Di(2-propylheptyl) phthalate (DPHP), are significant contributors to its release into the environment. As a plasticizer, DPHP is not chemically bound to the polymer matrix of materials like polyvinyl chloride (PVC). frontiersin.org This physical mixing allows it to be released from products throughout their lifecycle, including during manufacturing, use, and disposal. frontiersin.org

Industrial Emissions

Direct emissions from industrial facilities represent a primary pathway for DPHP's entry into the environment. DPHP is utilized in a variety of high-temperature applications, including the manufacturing of cables, car interiors, carpet backing, roofing membranes, and tarpaulins. frontiersin.orgwikipedia.org During these processes, which can include extrusion, calendaring, and injection molding, the compound can be released into the workplace and the surrounding environment. cpsc.gov

While widespread quantitative data on DPHP emissions from industrial sites are not extensively documented in environmental reports, occupational exposure studies provide clear evidence of its release within industrial settings. A study conducted in Finland assessed the exposure of plastics workers to DPHP in facilities such as a cable factory and a plastics production company. The research detected DPHP metabolites in the urine of workers, confirming uptake from the work environment. nih.govnih.gov Furthermore, air measurements, though generally low, quantified DPHP concentrations, particularly near extrusion processes. mdpi.com

The findings from air monitoring in a Finnish cable factory provide specific examples of DPHP emissions, as detailed in the table below.

| Sampling Location | Substance Measured | Air Concentration (mg/m³) | Notes |

|---|---|---|---|

| Near First Extruder | DPHP | <0.01 | Concentration below the limit of quantification. |

| Near Second Extruder | DPHP | 0.15 | Demonstrates measurable emission despite the presence of local exhaust ventilation. |

| 8-hour Time-Weighted Average (TWA) | DPHP | 0.03 | Calculated value representing an average exposure level over a work shift. |

These results confirm that industrial processes are a source of DPHP release, even if the measured air concentrations in this specific study were well below established occupational exposure limits. mdpi.com

Waste Disposal Contributions

The disposal of DPHP-containing products is another major route for its environmental release. Products made with PVC, such as building materials and consumer goods, eventually enter the waste stream, with a significant portion ending up in municipal solid waste (MSW) landfills. nih.govresearchgate.net

Once in a landfill, DPHP can leach from the plastic waste over time. nih.gov Leachate, the liquid that percolates through the waste, can transport the compound out of the landfill. nih.govnih.gov If not properly contained and treated, this leachate can contaminate soil and groundwater. aglayne.com While numerous studies have documented the presence of various phthalates in landfill leachate, specific quantitative data for DPHP are scarce compared to more historically prevalent phthalates like Di(2-ethylhexyl) phthalate (DEHP). nih.govnih.govmendelnet.cz However, the fundamental physicochemical properties of DPHP and its use as a replacement for other high molecular weight phthalates suggest a similar leaching behavior. wikipedia.org

Safety Data Sheets (SDS) for DPHP provide guidelines for its disposal, recommending that the substance and its containers be disposed of as hazardous waste in accordance with federal, state, and local regulations. aglayne.com The SDS explicitly warns against allowing the product to enter soil, ditches, sewers, waterways, or groundwater, underscoring the potential for environmental contamination from improper disposal. aglayne.com

Environmental Fate and Transport Mechanisms

Inter-compartmental Transport Phenomena

Atmospheric Deposition Processes

Comprehensive searches of scientific literature and environmental databases did not yield specific data on the atmospheric deposition processes of Bis(2-propylhexyl) phthalate (B1215562). While research is available for other phthalate esters, such as Bis(2-ethylhexyl) phthalate (DEHP), which are known to associate with atmospheric particles and undergo wet and dry deposition, specific deposition fluxes and seasonal variations for Bis(2-propylhexyl) phthalate have not been documented in the reviewed literature. epa.gov

Leaching and Runoff in Aquatic Systems

There is a notable lack of specific research on the leaching and runoff of this compound in aquatic systems. Studies on similar compounds, like DEHP, indicate that leaching from plastic materials is a significant pathway to aquatic environments. nih.gov The rate of leaching for phthalates can be influenced by factors such as temperature, pH, and the presence of organic matter. mdpi.com However, specific leaching rates and the extent of runoff of this compound from soils into aquatic systems have not been detailed in available scientific reports. The migration from plastic matrices is considered a key rate-limiting step in their bioavailability and subsequent degradation in soil and aquatic environments. murdoch.edu.au

Persistence and Mobility in Environmental Matrices

Data Tables

Due to the lack of specific research findings for this compound, no data tables with detailed research findings can be generated at this time.

Degradation and Transformation Pathways

Biotic Degradation Mechanisms

Biotic degradation involves the breakdown of DPHP by living organisms, primarily microorganisms. The metabolic processes of these organisms can transform the parent compound into various intermediate and final products.

The microbial degradation of phthalate (B1215562) esters, including high molecular weight phthalates like DPHP, is a key process in their environmental removal. While much of the detailed research has been conducted on the closely related compound Bis(2-ethylhexyl) phthalate (DEHP), the metabolic pathways are considered similar for other phthalates. cpsc.gov The general aerobic biodegradation pathway for phthalates occurs in two main stages. researchgate.net

The initial and rate-limiting step is the enzymatic hydrolysis of the diester to its corresponding monoester and alcohol. In the case of DPHP, this would involve the cleavage of one of the ester bonds to form mono-(2-propylheptyl) phthalate (MPHP) and 2-propylheptanol. This process is catalyzed by various microbial esterases or lipases. Subsequently, the monoester undergoes further hydrolysis to yield phthalic acid and another molecule of 2-propylheptanol.

Once formed, phthalic acid is a central intermediate that can be further metabolized by a wide range of microorganisms. The degradation of phthalic acid typically proceeds through hydroxylation to form protocatechuate, which is then cleaved and enters central metabolic pathways, such as the Krebs cycle, ultimately leading to mineralization into carbon dioxide and water. acs.org The alcohol side-chain, 2-propylheptanol, is also expected to be biodegraded by microorganisms.

Several bacterial species have been identified as being capable of degrading phthalates, often utilizing them as a sole source of carbon and energy. For instance, species of Mycobacterium, Rhodococcus, Bacillus, and Brevibacterium have been shown to effectively degrade DEHP and other phthalates, indicating that a diverse range of soil and aquatic bacteria possess the enzymatic machinery for phthalate biotransformation. nih.govresearchgate.net

In vivo studies, particularly in humans and rats, have provided detailed insights into the metabolic fate of DPHP. The biotransformation process begins with the hydrolysis of the parent diester, followed by oxidation of the alkyl side chain. cpsc.gov These metabolic products are then often conjugated, for example with glucuronic acid, to facilitate their excretion. cpsc.gov

The primary metabolites of DPHP identified in biological samples, such as urine, are the result of this multi-step process. The initial hydrolysis product is mono-(2-propylheptyl) phthalate (MPHP). cpsc.gov This monoester is then subject to further enzymatic modifications on the remaining propylheptyl chain. Major identified oxidized metabolites include:

mono-(2-propyl-6-hydroxyheptyl) phthalate (OH-MPHP) : Formed by the hydroxylation of the alkyl chain. cpsc.govresearchgate.netresearchgate.net

mono-(2-propyl-6-oxoheptyl) phthalate (oxo-MPHP) : Results from the oxidation of the hydroxyl group on OH-MPHP. cpsc.govresearchgate.netresearchgate.net

mono-(2-propyl-6-carboxyhexyl) phthalate (cx-MPHP) : Formed by further oxidation, leading to a carboxylic acid group. cpsc.govresearchgate.netresearchgate.net

Studies in human volunteers have shown that after oral administration of DPHP, these oxidized metabolites are the most abundant forms excreted in urine, with oxo-MPHP being the major metabolite, followed by OH-MPHP. researchgate.netresearchgate.netnih.gov The parent monoester, MPHP, is typically found in much lower concentrations. nih.gov These findings have established OH-MPHP, oxo-MPHP, and cx-MPHP as key biomarkers for assessing human exposure to DPHP. researchgate.net

| Metabolite Name | Abbreviation | Formation Pathway |

|---|---|---|

| mono-(2-propylheptyl) phthalate | MPHP | Initial hydrolysis of DPHP |

| mono-(2-propyl-6-hydroxyheptyl) phthalate | OH-MPHP | Oxidation (hydroxylation) of the MPHP alkyl side chain |

| mono-(2-propyl-6-oxoheptyl) phthalate | oxo-MPHP | Oxidation of the hydroxyl group of OH-MPHP |

| mono-(2-propyl-6-carboxyhexyl) phthalate | cx-MPHP | Further oxidation of the alkyl side chain of MPHP |

Abiotic Degradation Pathways

Abiotic degradation refers to the breakdown of a chemical compound through non-biological processes, such as reactions with light or water. These pathways can be significant for the transformation of phthalates in the environment. nih.gov

Photolytic transformation, or photodegradation, is the breakdown of molecules by light, particularly ultraviolet (UV) radiation from the sun. researchgate.net This is a recognized degradation pathway for phthalate esters in the environment, especially in surface waters and the atmosphere. nih.govresearchgate.net

While specific studies on the photolysis of DPHP are limited, research on DEHP provides insight into the likely mechanisms. The photodegradation of phthalates can be influenced by various components present in natural waters. For instance, the presence of nitrate (B79036) or ferric ions can accelerate the process by generating highly reactive hydroxyl radicals (•OH) upon exposure to sunlight. researchgate.netnottingham.edu.cn These radicals can then attack the phthalate molecule. Similarly, dissolved organic matter, such as fulvic acids, can act as photosensitizers, absorbing light and transferring the energy to promote the breakdown of the phthalate. researchgate.netnottingham.edu.cn

The photolytic degradation of phthalates can involve attacks on both the aromatic ring and the alkyl side chains, leading to a variety of transformation products. nih.gov

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. For phthalate esters like DPHP, hydrolysis involves the cleavage of the ester linkages, which is the same initial step as in microbial degradation. wikipedia.orgresearchgate.net This process can occur abiotically, although it is generally slow under neutral pH conditions found in most natural environments. nih.gov

The rate of hydrolysis is significantly influenced by pH and temperature. The reaction is catalyzed by both acids and bases. Therefore, in environments with either high or low pH, the rate of hydrolytic degradation of DPHP would be expected to increase. nih.gov As with biotic degradation, the initial products of hydrolysis are the monoester, mono-(2-propylheptyl) phthalate, and the alcohol, 2-propylheptanol. cpsc.gov With further hydrolysis, phthalic acid is formed. While generally not considered a rapid environmental fate process under typical conditions, hydrolysis can be a significant degradation pathway in specific settings, such as certain industrial wastewaters or landfills where extreme pH conditions may exist. nih.gov

Toxicokinetics and Metabolic Pathways in Non Human Organisms

Absorption Kinetics and Routes of Uptake in Animal Models

Studies in various animal models have demonstrated that Bis(2-propylhexyl) phthalate (B1215562) can be absorbed through multiple routes, including oral, dermal, and inhalation pathways. cpsc.govcpsc.gov The majority of toxicokinetic research in non-human organisms has utilized oral administration, often through gavage, in rodent models such as rats and mice. cpsc.govresearchgate.netbiorxiv.org Following oral administration in Wistar rats, DPHP and its metabolites are detected in the bloodstream, confirming gastrointestinal absorption. cpsc.govresearchgate.net

Dermal absorption has been indicated in studies involving rabbits, where the substance was applied to the skin. cpsc.govcpsc.gov Inhalation has also been identified as a potential route of uptake, based on studies where rats were exposed to DPHP as an aerosol. cpsc.gov While these studies confirm uptake via these routes, detailed quantitative data on the specific rates and extent of DPHP absorption in animal models are limited, with research often focusing on the subsequent analysis of metabolites in blood and urine. cpsc.gov

Biotransformation to Monoester Metabolites

The initial and pivotal step in the metabolism of DPHP is the hydrolysis of one of its two ester bonds. cpsc.govnih.gov This reaction is catalyzed by non-specific enzymes such as esterases and lipases, which are present in the intestine and other tissues. e-apem.org This biotransformation cleaves one of the 2-propylheptyl side chains, resulting in the formation of the primary metabolite, Mono-(2-propylheptyl) phthalate (MPHP), and a corresponding alcohol, 2-propylheptanol. cpsc.govnih.gov In rat models, MPHP is rapidly formed, with peak blood concentrations observed approximately one hour after oral administration. cpsc.gov Although it is the initial product, MPHP is considered a minor metabolite in terms of urinary excretion, a characteristic typical for high molecular weight phthalates which undergo extensive further metabolism. cpsc.govresearchgate.net

Further Oxidative Metabolism of Side Chains

Following its formation, MPHP undergoes significant further metabolism. The remaining alkyl side chain is subject to extensive oxidation, primarily through ω and ω-1 oxidation pathways. researchgate.netpublisso.de This leads to the creation of several secondary, oxidized metabolites which are more polar and more readily excreted. cpsc.govresearchgate.net This oxidative process is responsible for the formation of hydroxylated, ketonic, and carboxylated metabolites. cpsc.govpublisso.de In rat models, this secondary metabolism is efficient, with oxidized metabolites appearing in the bloodstream shortly after administration. cpsc.gov

One of the major oxidative pathways for MPHP is ω-1 oxidation, which introduces a hydroxyl group onto the alkyl side chain. This process results in the formation of Mono-(2-propyl-6-hydroxy-heptyl)-phthalate (OH-MPHP). cpsc.gov In studies with Wistar rats, OH-MPHP is a significant metabolite detected in the blood, reaching its maximum concentration at approximately one hour post-dosing. cpsc.gov It is also one of the most abundant metabolites found in the urine of rats, indicating it is a major product of DPHP biotransformation. cpsc.gov

The hydroxylated metabolite, OH-MPHP, can be further oxidized to form a keto-metabolite, Mono-(2-propyl-6-oxoheptyl)-phthalate (oxo-MPHP). cpsc.gov This subsequent oxidation step also occurs rapidly. In rats, the peak blood concentration of oxo-MPHP is reached at approximately the same time as OH-MPHP, about one hour after administration. cpsc.gov Research has identified oxo-MPHP as the most abundant urinary metabolite in rats, accounting for a significant percentage of the total excreted metabolites. cpsc.gov

An alternative metabolic route for MPHP involves ω-oxidation, leading to the formation of a carboxylic acid metabolite, Mono-(2-propyl-6-carboxy-hexyl)-phthalate (cx-MPHxP). cpsc.govresearchgate.net The formation of cx-MPHxP appears to be slower compared to the other oxidative metabolites; in rats, its peak blood concentration occurs at about three hours after dosing. cpsc.gov Despite its slower formation, cx-MPHxP exhibits the longest elimination half-life among the metabolites in rat blood. researchgate.net However, it is quantitatively a minor metabolite in rat urine compared to OH-MPHP and oxo-MPHP. cpsc.gov

Data from Animal Models

To better illustrate the metabolic profile of Bis(2-propylhexyl) phthalate in non-human organisms, the following tables summarize key toxicokinetic data from studies conducted in rats.

| Compound | Elimination Half-Life (hours) |

|---|---|

| This compound (DPHP) | 2.3 |

| Mono-(2-propylheptyl) phthalate (MPHP) | - |

| Mono-(2-propyl-6-hydroxy-heptyl)-phthalate (OH-MPHP) | - |

| Mono-(2-propyl-6-oxoheptyl)-phthalate (oxo-MPHP) | - |

| Mono-(2-propyl-6-carboxy-hexyl)-phthalate (cx-MPHxP) | 8.2 |

| Metabolite | Relative Abundance (% of Total Urinary Amount) |

|---|---|

| oxo-MPHP | ~60% |

| OH-MPHP | ~37% |

| MPHP & cx-MPHxP | Minor amounts |

| Compound | Relative AUC Ranking |

|---|---|

| DPHP | Lowest |

| oxo-MPHP | Higher than DPHP |

| OH-MPHP | Equal to MPHP |

| MPHP | Equal to OH-MPHP |

| cx-MPHxP | Highest |

Excretion Kinetics of Metabolites in Animal Models

Studies in animal models, particularly rats, have provided insights into the excretion kinetics of this compound (also known as di(2-propylheptyl) phthalate or DPHP) and its metabolites. Following oral administration in rats, DPHP is metabolized, and its metabolites are monitored in the blood to determine their elimination rates. researchgate.net

Research investigating the concentration-time courses of DPHP and its metabolites in the blood of rats has determined the elimination half-lives for these compounds. researchgate.netnih.gov The parent compound, DPHP, was found to have the shortest elimination half-life, while its carboxylated metabolite, cx-MPHP, had the longest. researchgate.netnih.gov Glucuronidation of the monoester metabolites was observed to be a minor pathway in rats, accounting for less than 5% of the total compounds. researchgate.netnih.gov

The elimination half-lives of DPHP and its primary metabolites in the blood of rats are detailed in the table below.

Data derived from studies in rats. researchgate.netnih.gov

The areas under the concentration-time curves (AUCs) in blood, when normalized for the administered dose of DPHP, showed a specific order for the parent compound and its metabolites. researchgate.netnih.gov The order was as follows: DPHP < mono-(2-propyl-6-oxoheptyl) phthalate < mono-(2-propyl-6-hydroxyheptyl) phthalate = mono-(2-propylheptyl) phthalate < mono-(2-propyl-6-carboxyhexyl) phthalate (cx-MPHP). researchgate.netnih.gov At higher doses of DPHP, the normalized AUCs of the metabolites were observed to be lower, which suggests saturation kinetics of the intestinal hydrolysis of DPHP. researchgate.netnih.gov

Tissue Distribution in Animal Models

Specific toxicokinetic studies detailing the distribution of this compound (DPHP) and its metabolites in various tissues other than blood in animal models are limited. cpsc.gov A 2019 report from the U.S. Consumer Product Safety Commission staff noted that no studies had investigated the distribution of DPHP to tissues besides blood. cpsc.gov

However, indirect evidence from toxicological studies in rats suggests that DPHP and/or its metabolites are distributed to certain organs. nih.gov Subchronic exposure to DPHP in rats has been shown to cause significant histopathological changes in the adrenal glands and liver. nih.gov Additionally, an increased incidence of soft tissue variations, such as dilated renal pelvis, has been observed in these animals. nih.gov The presence of these effects in the liver, adrenal glands, and kidneys implies that the parent compound or its metabolites are distributed to these tissues, where they exert a biological effect. nih.gov Despite these observations, quantitative data on the concentrations of DPHP or its metabolites in these specific tissues are not available. cpsc.gov

Ecotoxicological Impacts and Ecological Effects on Non Human Biota

Aquatic Organism Responses

The impact of DPHP on aquatic life is a key area of ecotoxicological research, although specific data for this compound are less abundant compared to other widely studied phthalates like Bis(2-ethylhexyl) phthalate (B1215562) (DEHP) and Dibutyl phthalate (DBP).

Aquatic invertebrates are crucial components of freshwater ecosystems, and species like Daphnia magna are standard models for toxicity testing. For Bis(2-propylhexyl) phthalate (DPHP), chronic exposure studies have established a No Observed Effect Concentration (NOEC) for Daphnia magna. A 21-day study determined the NOEC to be 0.56 mg/L. mst.dk

In comparison, other phthalates show varying degrees of toxicity to Daphnia magna. For instance, the acute 48-hour lethal concentration (LC50) for DBP has been reported as 2.55 mg/L, while chronic exposure to DEHP has been shown to affect survival and reproduction at concentrations between 158 and 811 µg/L. nih.govdntb.gov.ua Some isomers of DEHP, such as di-n-octyl phthalate (DnOP), have demonstrated greater potency in reducing survival and reproduction in Daphnia magna than DEHP itself. nih.gov Sub-lethal exposure to phthalates like dimethyl phthalate (DMP) and diethyl phthalate (DEP) can lead to disruptions in amino acid and energy metabolism in Daphnia magna. nih.gov

Specific research on the direct effects of this compound on aquatic or soil microbial communities is limited in the available scientific literature. However, studies on structurally similar phthalates provide insight into potential impacts. For example, DEHP at concentrations typical of non-industrial environments (0.1 mg/g) showed no significant impact on the structural or functional diversity of soil microbial communities. mdpi.comresearchgate.net In contrast, another short-chain phthalate, diethyl phthalate (DEP), did cause disruptions to microbial communities at higher concentrations (>1 mg/g), reducing the numbers of total culturable bacteria. mdpi.comresearchgate.net Some bacteria, such as Mycobacterium sp., have been isolated that can utilize DEHP as their sole carbon source, degrading it into less complex molecules. nih.gov This suggests that while some microbes may be negatively affected, others may play a role in the biodegradation of these compounds.

In contrast, studies on DEHP have shown varied responses among microalgae. The microalga Tetraselmis sp. demonstrated high tolerance and even a tendency for density to increase during acute exposure to DEHP. mdpi.com Conversely, a mixture of DEHP and another plastic-derived chemical, bisphenol A (BPA), caused a significant decrease of up to 50% in the chlorophyll (B73375) a concentration in offshore phytoplankton communities. daneshyari.com This highlights that the effects of phthalates on primary producers can be species-specific and influenced by the presence of other contaminants.

Comparative Ecotoxicity with Structurally Related Phthalates

The ecotoxicity of phthalates is influenced by their chemical structure, particularly the length and branching of their alkyl chains. High molecular weight phthalates like DPHP generally exhibit lower acute toxicity to aquatic organisms compared to some low molecular weight phthalates. This is partly due to their lower water solubility and bioavailability.

Studies on isomers of DEHP, such as di-isooctyl phthalate (DIOP) and di-n-octyl phthalate (DnOP), found that DnOP was the most potent in causing adverse effects on Daphnia magna, followed by DIOP, with DEHP being the least potent of the three. nih.gov This indicates that even subtle differences in isomeric structure can lead to significant variations in toxicity.

| Compound | Organism | Endpoint | Value |

|---|---|---|---|

| This compound (DPHP) | Daphnia magna (Water flea) | 21-day NOEC | 0.56 mg/L mst.dk |

| Bis(2-ethylhexyl) phthalate (DEHP) | Daphnia magna (Water flea) | 21-day MATC | 158 - 811 µg/L dntb.gov.ua |

| Dibutyl phthalate (DBP) | Daphnia magna (Water flea) | 48h LC50 | 2.55 mg/L nih.gov |

| Dibutyl phthalate (DBP) | Chlorella pyrenoidosa (Green algae) | 96h EC50 | 3.14 mg/L researchgate.net |

| Dibutyl phthalate (DBP) | Scenedesmus obliquus (Green algae) | 96h EC50 | 15.3 mg/L researchgate.net |

Trophic Transfer and Bioaccumulation in Ecosystems

There is a lack of specific research on the trophic transfer and bioaccumulation of this compound in ecosystems. However, the behavior of other high molecular weight phthalates can provide general insights. Phthalates can be absorbed by organisms from their environment and accumulate in their tissues. nih.gov

For compounds like DEHP, studies have shown potential for biomagnification, meaning its concentration increases at successively higher levels in the food chain. nih.gov The octanol-water partition coefficient (Kow) is a key factor influencing bioaccumulation, with more lipophilic (higher Kow) compounds having a greater tendency to accumulate in fatty tissues. nih.gov Long-chain phthalates like DEHP tend to accumulate in organisms via the ingestion of particulate and sedimentary organic matter. nih.gov Organisms such as the dark false mussel (Mytilopsis leucophaeata) are known to bioaccumulate contaminants and can transfer them through the trophic chain. nih.gov Given that DPHP is a high molecular weight phthalate, it is plausible that it could also bioaccumulate in organisms and undergo trophic transfer, but specific studies are needed to confirm this.

Mechanistic Research on Biological Interactions in Vitro and Non Human in Vivo

Molecular Mechanisms of Action

Peroxisome proliferator-activated receptors (PPARs) are ligand-activated transcription factors that belong to the nuclear receptor superfamily. The alpha isoform, PPARα, is highly expressed in tissues with high fatty acid catabolism, such as the liver, and plays a critical role in regulating lipid and glucose homeostasis. nih.gov Many phthalate (B1215562) esters are known as peroxisome proliferators (PPs), and their toxic effects, particularly hepatocarcinogenesis in rodents, are often mediated through the activation of PPARα. nih.govbelmagumusel.com This activation typically occurs after the parent diester is metabolized to its active monoester metabolite. nih.gov For instance, the well-studied phthalate Di(2-ethylhexyl) phthalate (DEHP) is metabolized to mono-(2-ethylhexyl) phthalate (MEHP), which is a potent activator of PPARα. nih.govnih.gov

For Bis(2-propylhexyl) phthalate (DPHP), specific studies on its direct activation of PPARα are not extensively detailed in publicly available literature. However, the general mechanism for many phthalates involves the hydrolytic monoester metabolite activating PPARα. nih.gov In the case of DPHP, it is hydrolyzed to its monoester, mono-(2-propylheptyl) phthalate (MPHP). cpsc.gov While the interaction of MPHP with PPARα has not been fully characterized, some research suggests that DPHP may not be a potent endocrine disruptor, which could imply a weaker interaction with nuclear receptors like PPARα compared to other phthalates. researchgate.net The toxic effects of phthalates mediated by PPARα are known to have species-specific differences, making direct extrapolation from rodent models to humans challenging. scispace.com

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that belongs to the basic helix-loop-helix/Per-ARNT-SIM (bHLH/PAS) family of proteins. nih.gov It plays a key role in mediating cellular responses to a variety of environmental contaminants. nih.govnih.gov Upon binding to a ligand, the AhR translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to specific DNA sequences known as xenobiotic response elements (XREs), leading to the regulation of target gene expression. nih.gov

Several phthalates, including Di-(2-ethylhexyl) phthalate (DEHP) and Butyl Benzyl Phthalate (BBP), have been found to activate the AhR pathway, contributing to various biological effects. nih.gov However, specific investigations into the interaction of this compound (DPHP) with the AhR pathway have not been identified in the reviewed scientific literature. Therefore, the potential for DPHP to act as a ligand for the AhR and modulate this signaling pathway remains an area requiring further research.

Cellular Responses and Signaling Pathways

In vitro cell transformation assays (CTAs) are experimental methods used to assess the carcinogenic potential of chemical compounds. nih.govnih.gov These assays measure the ability of a substance to induce phenotypic changes in cultured cells that are characteristic of tumorigenic cells. nih.gov Transformed cells often exhibit traits such as loss of contact inhibition, anchorage-independent growth, and the ability to form tumors when injected into susceptible host animals. nih.govnih.gov CTAs are valuable tools because they can mimic key stages of in vivo carcinogenesis and can detect both genotoxic and non-genotoxic carcinogens. nih.gov Commonly used cell lines for these assays include Syrian Hamster Embryo (SHE) cells, BALB/c 3T3 cells, and C3H/10T1/2 cells. nih.gov

A review of the available scientific literature did not yield any studies where this compound (DPHP) was evaluated for its carcinogenic potential using in vitro cell transformation assays. Consequently, there is no specific data on whether DPHP can induce morphological transformation in cultured mammalian cells.

Genotoxicity Assessments in Non-Human Models

The bacterial reverse mutation assay, commonly known as the Ames test, is a widely used short-term assay to evaluate the mutagenic potential of chemical substances. nih.gov The test utilizes several strains of bacteria (typically Salmonella typhimurium and Escherichia coli) with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine). The assay determines if a test substance can cause a reverse mutation, or reversion, restoring the gene's functionality and allowing the bacteria to grow on an amino acid-deficient medium. nih.gov Experiments are conducted both with and without an external metabolic activation system (e.g., a rat liver fraction known as S9 mix) to mimic mammalian metabolism. nih.gov

This compound (DPHP) was evaluated in an Ames test conducted by BASF Aktiengesellschaft. The results of this study were reported to be negative, indicating that DPHP did not induce mutations in the bacterial strains tested. cpsc.gov A Safety Data Sheet for DPHP also states that the compound is not classified for germ cell mutagenicity. aglayne.com This is consistent with findings for several other high molecular weight phthalates, such as di(2-ethylhexyl) phthalate, which have also tested negative in the Ames assay. nih.gov

Table 1: Summary of Ames Test Results for this compound (DPHP)

| Test System | Metabolic Activation | Result | Reference |

|---|

Mammalian Cell Genotoxicity Studies (e.g., Chromosomal Aberration, Micronucleus Assays)

There is no specific information available from the search results regarding genotoxicity studies, including chromosomal aberration or micronucleus assays, conducted on this compound in mammalian cells.

Endocrine System Perturbations in Animal Models

Studies on Testicular Function and Hormone Production (e.g., Fetal Testosterone)

No studies detailing the effects of this compound on testicular function or the production of hormones such as fetal testosterone (B1683101) in animal models were found in the search results. Research in this area has concentrated on other phthalate esters.

Investigations into Reproductive Organ Development

There is no specific information available from the search results concerning investigations into the effects of this compound on the development of reproductive organs in animal models.

A table of mentioned compounds is provided below as requested.

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Techniques for Separation and Identification

Chromatography is fundamental to the analysis of DPHP, enabling its separation from interfering compounds present in a sample. The choice of technique often depends on the sample matrix, the target analyte (parent compound or metabolite), and the required detection limits.

Gas chromatography-mass spectrometry (GC-MS) is a well-established and robust technique for the analysis of phthalates. oregonstate.edupeakscientific.comrestek.com The method involves separating volatile or semi-volatile compounds in the gas phase followed by detection using a mass spectrometer, which provides structural information for confident identification. For phthalate (B1215562) analysis, selecting an appropriate GC column stationary phase is critical to resolve structurally similar compounds and isomers. restek.comgcms.cz

Challenges in GC-MS analysis include potential coelution of different phthalates. oregonstate.edugcms.cz However, method optimization, such as adjusting the oven temperature profile, can improve the resolution between coeluting compounds and preserve the peak shapes of high molecular weight phthalates. oregonstate.edu GC-MS methods can be operated in different modes, such as full scan for general screening or selected ion monitoring (SIM) for enhanced sensitivity and targeted analysis. oregonstate.edupeakscientific.com The use of SIM mode can help reduce interferences, which is particularly useful when using alternative carrier gases like hydrogen. peakscientific.com

The coupling of gas chromatography with high-resolution mass spectrometry (GC-HRMS) offers enhanced specificity for the analysis of DPHP metabolites. This technique is particularly valuable for distinguishing DPHP metabolites from the structurally isomeric metabolites of diisodecyl phthalate (DiDP), a separation that can be challenging with lower-resolution instruments. nih.govresearchgate.netnih.gov

GC-HRMS methods have been developed for the sensitive and selective determination of major DPHP metabolites in human urine, including mono-2-(propyl-6-hydroxy-heptyl)-phthalate (OH-MPHP), mono-2-(propyl-6-oxoheptyl)-phthalate (oxo-MPHP), and mono-2-(propyl-6-carboxy-hexyl)-phthalate (cx-MPHxP). nih.govresearchgate.net For analysis, urine samples typically undergo enzymatic hydrolysis, extraction, and derivatization before injection into the GC-HRMS system. publisso.de This technique can achieve very low detection limits, making it suitable for biomonitoring studies in the general population. nih.govpublisso.de

| Analytical Technique | Metabolites | Matrix | Limit of Quantification (LOQ) / Detection (LOD) | Reference |

| GC-HRMS | OH-MPHP, oxo-MPHP, cx-MPHxP | Human Urine | LOQ: 0.15 - 0.3 µg/L | researchgate.net |

| OH-MPHP, oxo-MPHP, cx-MPHxP | Human Urine | LOD: 0.05 - 0.1 µg/L | publisso.de | |

| HPLC-MS/MS | OH-MPHP, oxo-MPHP, cx-MPHxP | Human Urine | LOQ: 0.3 - 0.5 µg/L | researchgate.net |

| OH-MPHP, oxo-MPHP, cx-MPHxP | Human Urine | LOD: 0.1 - 0.2 µg/L | nih.gov |

High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) is a powerful and widely used tool for quantifying phthalate metabolites in biological fluids. nih.gov This method separates compounds in the liquid phase before detection by a tandem mass spectrometer, which provides excellent selectivity and sensitivity through techniques like Multiple Reaction Monitoring (MRM). sciex.com

For DPHP analysis, HPLC-MS/MS is employed to measure urinary metabolites after enzymatic deconjugation (to cleave glucuronide conjugates) and solid-phase extraction. researchgate.netnih.gov The method has been successfully used in human volunteer studies to determine the excretion kinetics of DPHP metabolites. researchgate.net While highly effective, it is noted that for population studies, chromatographic separation is essential to distinguish DPHP metabolites from other isomeric phthalate metabolites, a task for which GC-MS techniques are often preferred. researchgate.net

Ultra-performance liquid chromatography-mass spectrometry (UPLC-MS) enhances the speed, resolution, and sensitivity of liquid chromatography separations by using columns with smaller particle sizes. This technique has been instrumental in discovering and identifying potential exposure markers for DPHP. nih.govnih.gov

In studies using rat models, UPLC-MS has been used to analyze urine samples and identify a range of tentative DPHP metabolites. nih.govnih.gov By comparing dose-response relationships, researchers can validate these metabolites as potential biomarkers of exposure. nih.gov The high-resolution mass spectral data obtained from MS/MS analysis allows for the speculation of chemical structures for the newly discovered metabolites. nih.gov

Biomarker-Based Quantification in Biological Samples

Biomonitoring assesses human exposure to chemicals by measuring the parent compounds or their metabolites in biological samples such as urine or blood. nih.gov For phthalates, measuring the urinary concentration of monoester metabolites is the preferred approach for exposure assessment. nih.gov This is because the parent diesters are rapidly metabolized, and the metabolites are more reliable indicators of the internal dose. nih.govcpsc.gov

Following exposure, DPHP is hydrolyzed to its monoester, mono-(2-propylheptyl) phthalate (MPHP), which is then further metabolized through oxidation of its alkyl side chain. cpsc.gov The secondary, oxidized metabolites are considered robust, specific, and suitable biomarkers for determining DPHP exposure. researchgate.netnih.gov

The primary oxidized metabolites identified in urine are mono-2-(propyl-6-oxoheptyl)-phthalate (oxo-MPHP) and mono-2-(propyl-6-hydroxy-heptyl)-phthalate (OH-MPHP). nih.govresearchgate.netcpsc.gov Human kinetic studies have shown that oxo-MPHP is the major oxidized metabolite excreted in urine, followed by OH-MPHP. researchgate.netresearchgate.net A study involving five male volunteers who received an oral dose of DPHP found that within 48 hours, an average of 24.7% of the dose was excreted as three oxidized metabolites, with the majority being eliminated in the first 24 hours. researchgate.net The detection of these specific oxidized metabolites in urine samples from the general population confirms widespread exposure to DPHP. researchgate.netnih.gov

| Metabolite | Mean Excretion (% of Oral Dose in 48h) | Reference |

| oxo-MPHP | 13.5% (± 4.0%) | researchgate.net |

| OH-MPHP | 10.7% (± 3.6%) | researchgate.net |

| cx-MPHxP | 0.48% (± 0.13%) | researchgate.net |

| Total (of 3 metabolites) | 24.7% (± 7.6%) | researchgate.net |

Method Validation and Inter-laboratory Comparisons

The reliability and comparability of data for Bis(2-propylhexyl) phthalate, also known as Di(2-propylheptyl) phthalate (DPHP), depend on robust and validated analytical methodologies. Method validation ensures that a specific analytical procedure is suitable for its intended purpose, providing accurate and precise results. For DPHP and its metabolites, validation has been a key focus in biomonitoring and environmental analysis.

A crucial aspect of method validation involves assessing several key performance parameters. These include accuracy, precision, linearity, and the limits of detection (LOD) and quantification (LOQ). For instance, a biomonitoring method developed for the main metabolites of DPHP in urine demonstrated high accuracy, with recovery rates of 103%, 104%, and 106% at spiked concentrations of 1 µg/L, 10 µg/L, and 100 µg/L, respectively. publisso.de This method, utilizing gas chromatography coupled with high-resolution mass spectrometry (GC-HRMS) or tandem mass spectrometry (GC-MS/MS), also established low limits of quantification, ranging from 0.15 to 0.3 µg/L. publisso.de

The validation process also confirms the method's specificity, ensuring it can distinguish the target analytes from other components in the sample matrix. This is particularly important for DPHP, as its metabolites can be isomeric with those of other phthalates like diisodecyl phthalate (DiDP). researchgate.net The use of GC-HRMS has been shown to be effective in separating DPHP metabolites from these isomeric interferences, a capability that some liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods may lack, potentially serving only as screening tools for the sum of DPHP and DiDP exposures. researchgate.net

While specific data on large-scale, formal inter-laboratory comparison studies for this compound are not widely detailed in the provided literature, the validation of methods in a second, independent laboratory serves as a form of inter-laboratory verification. publisso.de The verification of the GC-MS/MS method for DPHP metabolites by implementation and replication in a separate laboratory confirms the method's ruggedness and transferability, which are key goals of inter-laboratory comparisons. publisso.de Such exercises are critical for standardizing analytical procedures and ensuring that results from different laboratories are comparable, a cornerstone for consistent regulatory monitoring and risk assessment.

Below are tables summarizing key validation parameters for analytical methods used in the determination of DPHP and its metabolites.

Table 1: Method Validation Parameters for DPHP Metabolite Analysis in Urine by GC-MS/MS

| Parameter | Result |

|---|---|

| Accuracy (Recovery Rate) | 103% (at 1 µg/L), 104% (at 10 µg/L), 106% (at 100 µg/L) |

| Limit of Detection (LOD) | 0.05 - 0.1 µg/L |

| Limit of Quantification (LOQ) | 0.15 - 0.3 µg/L |

Data sourced from The MAK Collection for Occupational Health and Safety. publisso.de

Table 2: Comparison of Analytical Techniques for DPHP Metabolite Quantification

| Technique | Limit of Quantification (LOQ) | Notes |

|---|---|---|

| GC-HRMS | 0.15 - 0.3 µg/L | Enables separation from isomeric DiDP metabolites. researchgate.net |

| HPLC-MS/MS | 0.1 - 0.2 µg/L | May have limitations in distinguishing DPHP from DiDP metabolites. nih.gov |

Data compiled from various sources. researchgate.netnih.gov

Emerging Analytical Approaches and Future Directions

The field of analytical chemistry is continuously evolving, with new techniques emerging to provide faster, more sensitive, and more selective detection of environmental contaminants like this compound. Research is focused on improving sample preparation, enhancing chromatographic separation, and utilizing advanced mass spectrometry techniques.

Emerging approaches for phthalate analysis, which are applicable to DPHP, include the use of advanced sample preparation techniques like "quick, easy, cheap, effective, rugged, and safe" (QuEChERS) and magnetic solid-phase extraction (MSPE). semanticscholar.org These methods aim to reduce sample processing time, minimize solvent consumption, and improve the efficiency of analyte extraction from complex matrices.

In terms of detection, there is a trend towards developing rapid screening methods. One such approach is the use of liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) operating in a precursor ion scan mode. sciforum.net This technique allows for the specific identification of phthalates by targeting a common fragment ion (m/z 149), which is characteristic of this class of compounds, facilitating a rapid initial screening in various samples like plastics and cosmetics. sciforum.net

For the specific and sensitive quantification of DPHP and its metabolites, the comparison between different high-end analytical platforms remains a key area of research. While HPLC-MS/MS is a widely used technique, GC-HRMS has demonstrated advantages in distinguishing DPHP metabolites from their isomers, which is a critical challenge. nih.gov The enhanced detection limits of GC-HRMS, between 0.05-0.1 μg/L, highlight its suitability for human biomonitoring where low concentration levels are expected. nih.gov

Future directions in the analysis of this compound are likely to focus on several key areas:

Development of High-Throughput Methods: As the need for large-scale biomonitoring and environmental surveillance grows, there will be an increasing demand for automated and high-throughput analytical methods.

Non-invasive Sampling: Exploring the use of alternative biological matrices that can be collected non-invasively, such as saliva or hair, could simplify exposure assessment studies. frontiersin.org

Isomer-Specific Analysis: Continued innovation in chromatographic and mass spectrometric techniques will be essential to reliably differentiate between DPHP and its isomers, as well as their respective metabolites, to allow for accurate exposure and risk assessment. researchgate.netnih.gov

Green Analytical Chemistry: A growing emphasis on environmentally friendly practices will drive the development of methods that use smaller volumes of less hazardous solvents and generate less waste.

The continuous improvement of these analytical methodologies is paramount for understanding the extent of human exposure to DPHP and for implementing effective risk management strategies. nih.gov

Synthesis and Material Science Applications Research Focus

Synthetic Methodologies for Bis(2-propylhexyl) Phthalate (B1215562)

The synthesis of Bis(2-propylhexyl) phthalate, a diester of phthalic acid, is primarily achieved through a direct esterification reaction. This process is a fundamental and widely used method for producing various phthalate esters. The synthesis involves the reaction of phthalic anhydride (B1165640) with 2-propylhexanol.

The general chemical equation for this reaction is: C₆H₄(CO)₂O + 2 C₉H₂₀O → C₆H₄(CO₂C₉H₁₉)₂ + H₂O

While specific industrial processes for this compound are proprietary, the methodology is analogous to the well-documented synthesis of similar branched-chain phthalates like bis(2-propylheptyl) phthalate (DPHP) and bis(2-ethylhexyl) phthalate (DEHP). google.comwikipedia.orgchemicalbook.comwikipedia.org The manufacturing process is typically carried out in the presence of an acid catalyst to increase the reaction rate. wikipedia.orgchemicalbook.com

A representative synthetic procedure can be outlined in several key stages:

Reactant Charging : Phthalic anhydride and a molar excess of 2-propylhexanol are charged into a reaction kettle. google.com An excess of the alcohol is used to drive the reaction equilibrium towards the product side.

Catalysis : An acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is added to the mixture. wikipedia.org Some modern processes also explore the use of other catalysts like methanesulfonic acid or reusable ionic liquids to promote greener and more efficient reactions. mdpi.comresearchgate.net

Esterification Reaction : The mixture is heated to temperatures typically ranging from 180°C to 240°C. google.com The reaction is conducted under constant stirring, and the water produced during the esterification is continuously removed to prevent the reverse reaction (hydrolysis). google.com The progress of the reaction is monitored by measuring the acid value of the mixture, with the goal of reducing it to a specified low level. google.com

Neutralization : Once the desired conversion is achieved, the remaining acid catalyst is neutralized. This is often done by adding a basic solution, such as sodium carbonate, to the reactor. google.com

Purification : The crude product undergoes several purification steps. Excess alcohol is removed, often through vacuum distillation or steam stripping. google.com The final product is then filtered to remove any remaining solid impurities, yielding the purified this compound liquid. google.com

This esterification process is a robust and scalable method that allows for the high-yield production of phthalate esters for various material science applications. wikipedia.org

Development of Advanced Materials for Phthalate Adsorption and Remediation

The presence of phthalates in aqueous environments has prompted significant research into effective remediation technologies. Among various techniques, adsorption is considered a highly effective, convenient, and economically viable method for removing these compounds from water. imist.ma Research has focused on developing novel materials with high adsorption capacities and selectivity for phthalates.

Conventional adsorbents like activated carbon have been used, but newer, graphene-based nanomaterials are attracting considerable attention due to their large specific surface area and unique electronic properties. imist.maunze.ba Reduced graphene oxide (rGO), for example, has been studied for the removal of phthalates like DEHP. imist.ma The adsorption mechanism involves π-π interactions between the aromatic rings of the phthalate molecules and the graphene sheet, as well as hydrophobic interactions. imist.ma Studies have shown that the amount of phthalate adsorbed increases with the initial concentration, and equilibrium is typically reached within 60 minutes. imist.ma

Other materials investigated for phthalate remediation include biopolymers and specialized carbon adsorbents. unze.baresearchgate.net For instance, certain carbon-based materials have demonstrated very high adsorption efficiency, removing over 99% of DEHP from water samples. unze.ba The development of these advanced materials is crucial for creating effective and scalable solutions for environmental remediation.

Molecularly Imprinted Polymers (MIPs) in Phthalate Research

Molecularly Imprinted Polymers (MIPs) represent a cutting-edge class of synthetic materials designed to recognize and selectively bind to a specific target molecule. ikm.org.myunhas.ac.id This "molecular memory" makes them highly promising for the selective extraction and sensing of pollutants like phthalates. ikm.org.myunhas.ac.id

The synthesis of MIPs for a phthalate, such as the widely studied DEHP, typically involves a non-covalent approach through bulk or precipitation polymerization. ikm.org.myresearchgate.netscinito.ai The process includes the following key components:

Template Molecule : The target phthalate (e.g., DEHP) for which the recognition sites will be created. ikm.org.my

Functional Monomer : A chemical, such as methacrylic acid or 4-vinylpyridine, that forms a pre-polymerization complex with the template molecule through interactions like hydrogen bonding. ikm.org.myresearchgate.net

Cross-linker : A molecule like ethylene (B1197577) glycol dimethacrylate (EGDMA) that co-polymerizes with the functional monomer to form a rigid, three-dimensional polymer network around the template complex. ikm.org.myresearchgate.net

Initiator : A substance, often benzoyl peroxide, that starts the free-radical polymerization process upon heating or UV irradiation. ikm.org.my

After polymerization, the template molecules are removed from the polymer matrix by washing with a suitable solvent. This leaves behind cavities that are complementary in size, shape, and chemical functionality to the target phthalate. ikm.org.my These tailored binding sites allow the MIP to selectively re-bind the target phthalate from a complex mixture with high affinity. researchgate.net

Scanning Electron Microscopy (SEM) analysis often reveals morphological differences between the MIP and a corresponding Non-Imprinted Polymer (NIP) synthesized without the template. MIPs typically show rougher surfaces, which is attributed to the presence of the imprinted cavities. ikm.org.my The performance of these polymers is evaluated through batch rebinding experiments, which measure their adsorption capacity and selectivity. ikm.org.myresearchgate.net

Research has consistently shown that MIPs exhibit significantly higher adsorption capacity for their target phthalate compared to NIPs. ikm.org.myresearchgate.net The data below, derived from studies on DEHP-imprinted polymers, illustrates the effectiveness of this technology.

Table 1: Performance of DEHP-Imprinted Molecularly Imprinted Polymers (MIPs)

| Polymer System | Template | Functional Monomer | Cross-linker | Adsorption Capacity (mg/g) | Removal Efficiency | Kinetic Model | Isotherm Model |

|---|---|---|---|---|---|---|---|

| MIP ikm.org.myresearchgate.net | DEHP | 4-vinylpyridine | EGDMA | 34.42 | 80% | Pseudo-second-order | Langmuir |

| NIP ikm.org.myresearchgate.net | None | 4-vinylpyridine | EGDMA | 15.83 | - | Pseudo-second-order | Langmuir |

This table is interactive. You can sort the columns by clicking on the headers.

The data clearly demonstrates the superior performance of the MIP, with an adsorption capacity more than double that of the non-imprinted control polymer. ikm.org.myresearchgate.net The fit of the data to the Langmuir isotherm model suggests monolayer adsorption onto the specific binding sites, while the pseudo-second-order kinetic model indicates that the adsorption process is likely controlled by chemisorption. ikm.org.myresearchgate.net These findings highlight the potential of MIPs as highly effective and selective materials for the remediation and analysis of phthalates. ikm.org.my

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.